N-(6-bromothieno[3,2-d]pyrimidin-4-yl)-4-methylbenzenesulfonamide
Description
N-(6-bromothieno[3,2-d]pyrimidin-4-yl)-4-methylbenzenesulfonamide is a heterocyclic compound that incorporates a thienopyrimidine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique chemical properties. The thienopyrimidine scaffold is known for its diverse biological activities, making it a valuable target for drug discovery and development.
Properties
Molecular Formula |
C13H10BrN3O2S2 |
|---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
N-(6-bromothieno[3,2-d]pyrimidin-4-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H10BrN3O2S2/c1-8-2-4-9(5-3-8)21(18,19)17-13-12-10(15-7-16-13)6-11(14)20-12/h2-7H,1H3,(H,15,16,17) |
InChI Key |
VMLCXBHKKWGJOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=NC3=C2SC(=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromothieno[3,2-d]pyrimidin-4-yl)-4-methylbenzenesulfonamide typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thienopyrimidin-4-ones . This intermediate can then be further functionalized to introduce the bromine and sulfonamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, the use of continuous flow reactors could enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromothieno[3,2-d]pyrimidin-4-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur or nitrogen atoms.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted thienopyrimidines, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
N-(6-bromothieno[3,2-d]pyrimidin-4-yl)-4-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used to study the biological pathways and molecular targets involved in various diseases.
Chemical Biology: It serves as a tool compound for probing the function of specific proteins and enzymes.
Industrial Applications: The compound can be used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-(6-bromothieno[3,2-d]pyrimidin-4-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
6-Bromothieno[3,2-d]pyrimidin-4(3H)-one: A related compound with similar structural features but lacking the sulfonamide group.
4-Methylbenzenesulfonamide: A simpler sulfonamide compound without the thienopyrimidine core.
Uniqueness
N-(6-bromothieno[3,2-d]pyrimidin-4-yl)-4-methylbenzenesulfonamide is unique due to the combination of the thienopyrimidine core with the sulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for drug discovery and development. The presence of the bromine atom also allows for further functionalization, enhancing its versatility in chemical synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
